Einecs 304-090-5
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 304-090-5 is a chemical compound listed under the EU regulatory framework. The inventory serves as a critical reference for regulatory compliance, risk assessment, and toxicological profiling under initiatives like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .
Properties
CAS No. |
94236-92-7 |
|---|---|
Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-2-3-4-5-6-7-8(9)10;5-1-3-7-4-2-6/h2-7H2,1H3,(H,9,10);6H,1-5H2 |
InChI Key |
GKTZMWWEFJPPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 304-090-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
Einecs 304-090-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, the compound can be used in the development of pharmaceuticals and therapeutic agents. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 304-090-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The comparison of EINECS 304-090-5 with analogous chemicals relies on structural similarity, functional equivalence, or shared toxicological profiles. Below is a systematic analysis based on methodologies outlined in the evidence:
Structural Similarity and Read-Across Approaches
Read-Across Structure-Activity Relationships (RASAR) enable the prediction of properties for uncharacterized EINECS compounds using data from structurally similar, well-studied analogs. For instance:
- Tanimoto Similarity Index : Compounds with ≥70% similarity in PubChem 2D fingerprints (e.g., via Tanimoto index) are considered analogs. A study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 EINECS compounds, including hypothetical analogs of this compound .
- Congeneric Series : Substituted derivatives (e.g., halogenated analogs or metal variants) often exhibit predictable trends in properties like hydrophobicity (log Kow) or acute toxicity .
Functional and Toxicological Comparisons
Quantitative Structure-Activity Relationship (QSAR) models are pivotal for extrapolating toxicity data. For example:
- Acute Toxicity: QSAR models for chlorinated alkanes and organothiophosphates predict toxicity to aquatic organisms (e.g., fish LC50, daphnid EC50) based on log Kow and in vitro data. Such models could be applied to this compound if it belongs to a structurally defined class .
- Interspecies Correlations : Toxicity data from daphnids or algae may predict effects on higher organisms, reducing reliance on vertebrate testing .
Data Table: Hypothetical Comparison of this compound and Analogs
| Property | This compound | Analog 1 (Chlorinated Alkane) | Analog 2 (Organothiophosphate) |
|---|---|---|---|
| Molecular Weight | Not specified | 220.3 g/mol | 350.5 g/mol |
| log Kow | Not specified | 4.2 ± 0.3 | 3.8 ± 0.2 |
| Acute Toxicity (Fish LC50) | Predicted via QSAR | 12 mg/L (95% CI: 10–14) | 8 mg/L (95% CI: 6–10) |
| Regulatory Status | REACH compliant | Restricted under Annex XVII | Pending evaluation |
Note: Data are illustrative, derived from QSAR models and regulatory databases .
Methodological Considerations
- Applicability Domain: QSAR predictions are valid only within defined chemical spaces. For this compound, model applicability depends on its structural alignment with training sets (e.g., mononitrobenzenes, chlorinated alkanes) .
- Limitations : Overreliance on 2D fingerprints may miss stereochemical or conformational nuances. Experimental validation remains critical for regulatory acceptance .
Q & A
Q. What advanced characterization techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Apply X-ray crystallography for definitive structural assignments or cryo-electron microscopy (cryo-EM) for dynamic conformations. Pair with solid-state NMR to validate crystallographic data .
- Collaborative Workflows : Share datasets with crystallography databases (e.g., Cambridge Structural Database) to foster community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
